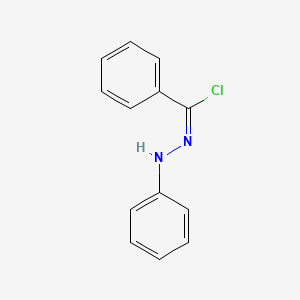
N'-Phenylbenzohydrazonoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Phenylbenzohydrazonoyl chloride is a chemical compound with the molecular formula C₁₃H₁₁ClN₂. It is known for its applications in various fields of chemistry, particularly in the synthesis of heterocyclic compounds. This compound is characterized by the presence of a hydrazonoyl chloride functional group, which imparts unique reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-Phenylbenzohydrazonoyl chloride can be synthesized through the reaction of benzaldehyde phenylhydrazone with thionyl chloride. The reaction typically occurs under reflux conditions, where the benzaldehyde phenylhydrazone is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of N’-Phenylbenzohydrazonoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Phenylbenzohydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols to form substituted hydrazones and thiohydrazones.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as thiadiazoles and triazoles.
Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form hydrazones and azines
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, ethanol, and acetonitrile.
Catalysts: Triethylamine and pyridine.
Reaction Conditions: Reflux, room temperature, and inert atmosphere
Major Products
Substituted Hydrazones: Formed by the reaction with amines.
Thiohydrazones: Formed by the reaction with thiols.
Heterocyclic Compounds: Formed by cyclization reactions
Wissenschaftliche Forschungsanwendungen
N’-Phenylbenzohydrazonoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of N’-Phenylbenzohydrazonoyl chloride involves its reactivity with nucleophiles and electrophiles. The hydrazonoyl chloride functional group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile. For example, in the formation of heterocyclic compounds, the hydrazonoyl chloride group reacts with nucleophiles to form intermediate species that undergo cyclization to yield the final product .
Vergleich Mit ähnlichen Verbindungen
N’-Phenylbenzohydrazonoyl chloride can be compared with other hydrazonoyl halides, such as:
- N-Benzylidenebenzo-hydrazonoyl chloride
- N-Phenylbenzhydrazidoyl chloride
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
These compounds share similar reactivity and applications but differ in their specific functional groups and substituents. N’-Phenylbenzohydrazonoyl chloride is unique due to its phenyl substituent, which can influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
Molekularformel |
C13H11ClN2 |
|---|---|
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
(E)-N-phenylbenzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H11ClN2/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H/b16-13+ |
InChI-Schlüssel |
IUSCIWAUZVKPPY-DTQAZKPQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl |
Piktogramme |
Acute Toxic; Irritant; Environmental Hazard |
Synonyme |
alpha-chlorobenzaldehyde phenylhydrazone benzoyl chloride phenylhydrazone chlorodiphenylnitrilimine N-(alpha-chlorobenzylidene)phenylhydrazone N--(alpha-chlorobenzylidene)phenylhydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


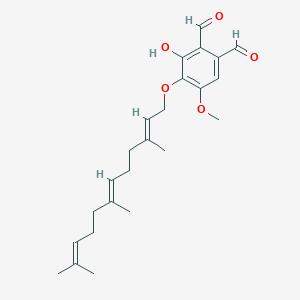
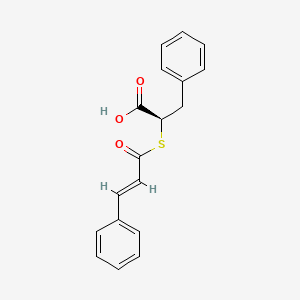
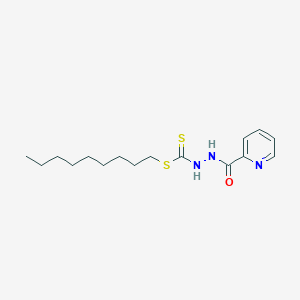

![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)
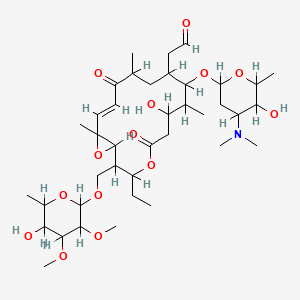
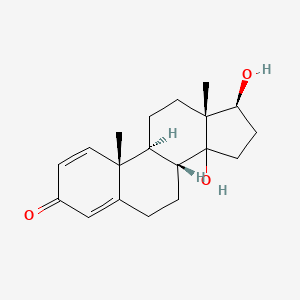
![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)
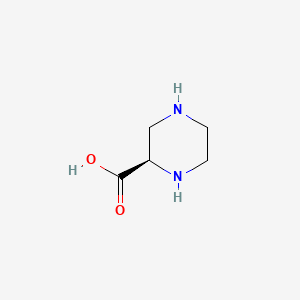
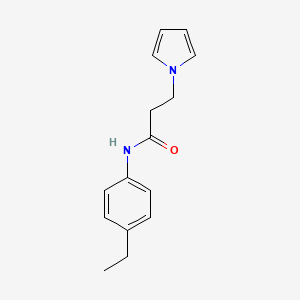
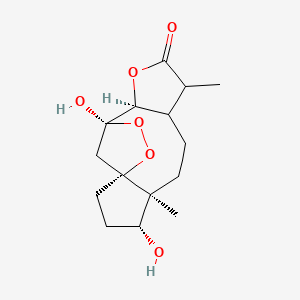

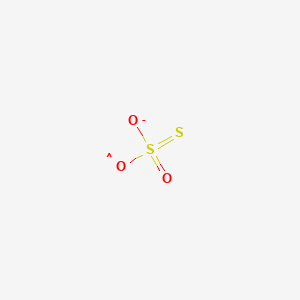
![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
